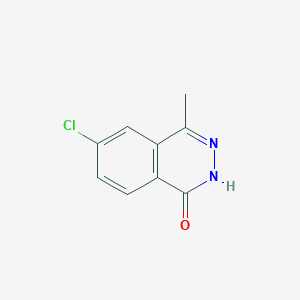

6-Chloro-4-methyl-1(2H)-phthalazinone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-4-methyl-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-8-4-6(10)2-3-7(8)9(13)12-11-5/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIGVHVDXCLPTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 6 Chloro 4 Methyl 1 2h Phthalazinone

Classical Synthetic Routes to 6-Chloro-4-methyl-1(2H)-phthalazinone

Traditional methods for synthesizing this compound often involve multi-step processes and cyclization reactions, which form the core of the phthalazinone structure.

Multi-Step Synthesis from Precursors for this compound

The synthesis of phthalazinone derivatives, including this compound, typically begins with readily available precursors. A common starting material is 2-acetylbenzoic acid or its derivatives. nih.gov The synthesis of 4-methyl-substituted phthalazinones often involves the reaction of 2-acetylbenzoic acid with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction proceeds via a condensation mechanism, followed by cyclization to form the phthalazinone ring.

In a related multi-step synthesis, phthalic anhydride (B1165640) can be used as a precursor. ekb.eg The process may involve the aroylation of a substituted benzene (B151609) derivative, followed by cyclization with a hydrazine derivative to yield the desired phthalazinone. ekb.eg The specific synthesis of this compound would necessitate the use of appropriately substituted precursors, such as a chlorosubstituted phthalic anhydride or a chloro-substituted 2-acetylbenzoic acid.

Cyclization Reactions in this compound Formation

Cyclization is a pivotal step in the formation of the phthalazinone ring system. rsc.org This reaction typically involves the condensation of a hydrazine derivative with a dicarbonyl compound or a keto-acid. longdom.org For the synthesis of this compound, a key intermediate would be a substituted 2-acylbenzoic acid, which upon reaction with hydrazine, undergoes cyclization to form the bicyclic phthalazinone structure. acs.org

The reaction of phthalaldehydic acid with a substituted phenylhydrazine in the presence of a catalyst is a known method for preparing 2-(substituted phenyl)phthalazin-1(2H)-ones. researchgate.net This highlights the versatility of the cyclization reaction with various hydrazine derivatives. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable phthalazinone ring. researchgate.net

Modern and Advanced Synthetic Approaches for this compound

Contemporary synthetic methodologies for this compound focus on improving efficiency, reducing environmental impact, and utilizing advanced techniques such as catalysis and microwave irradiation.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of phthalazinone derivatives to create more environmentally friendly processes. mdpi.com This includes the use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation. acs.orgresearchgate.netfigshare.com For instance, a simple and efficient catalyst- and solvent-free system has been developed for the synthesis of phthalazinones from phthalaldehydic acid, 2-acyl-benzoic acid, and substituted hydrazines, resulting in nearly 100% yield. acs.orgfigshare.com Such methods reduce waste and eliminate the need for hazardous solvents and heavy metal catalysts. acs.orgfigshare.com

Catalyst-Mediated Synthesis of this compound

Various catalysts have been employed to enhance the efficiency of phthalazinone synthesis. Nano TiO2 has been used as a recyclable catalyst for the one-pot synthesis of 2-(substituted phenyl)phthalazin-1(2H)-ones from phthalaldehydic acid and phenylhydrazine in ethanol (B145695), offering high yields and short reaction times. Another example is the use of oxalic acid as a cheap and effective catalyst in a water-mediated, one-pot synthesis of phthalazinone derivatives. researchgate.net These catalytic methods offer advantages such as operational simplicity, easy work-up, and good yields. researchgate.net

| Catalyst | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Nano TiO2 | Ethanol, Reflux | High yield (95-98%), short reaction time, easy work-up, recyclable catalyst | |

| Oxalic Acid | Water, One-pot | Simplicity, short reaction time, cheap catalyst, good yields | researchgate.net |

Microwave-Assisted Synthesis Techniques for this compound

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the synthesis of heterocyclic compounds like phthalazinones. tandfonline.comtandfonline.com This technique offers several advantages over conventional heating, including reduced reaction times, higher yields, and often cleaner reactions. researchgate.nettandfonline.com The synthesis of phthalazinone derivatives under microwave irradiation has been reported as a green synthesis protocol. researchgate.net This method is particularly beneficial for the rapid and efficient production of this compound and its analogs. tandfonline.comnih.gov

| Method | Reaction Time | Yield | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced | High | Accelerated reaction rate, increased efficiency, controlled reaction parameters | researchgate.nettandfonline.com |

| Conventional Heating | Longer | Variable | Traditional method | researchgate.net |

Novel Reagents and Reaction Conditions for this compound Production

The conventional synthesis of 4-substituted phthalazin-1(2H)-ones involves the direct reaction of the corresponding 2-acylbenzoic acid with hydrazine hydrate, often in a solvent like ethanol at reflux temperatures. nih.gov For this compound, the specific precursor is 4-chloro-2-acetylbenzoic acid.

Recent advancements in process chemistry have introduced more sophisticated, one-pot, two-step methods that offer greater control over the reaction and impurities. figshare.comresearchgate.net One notable development is the use of an activating agent, such as 1,1'-carbonyldiimidazole (CDI), to form a key acylimidazole intermediate. researchgate.net This activated intermediate is more reactive towards hydrazine, allowing for a more controlled reaction. This method can be particularly advantageous as it avoids the direct, and often aggressive, condensation at high temperatures, offering a pathway to higher purity and better control over the reaction profile. figshare.comresearchgate.net

The reaction conditions for these novel approaches are also refined. Instead of high-temperature reflux, the formation of the activated intermediate can often be performed at milder temperatures. The subsequent reaction with aqueous hydrazine can then be carefully controlled. researchgate.net Process Analytical Technology (PAT), utilizing tools like in-situ IR spectroscopy, has been instrumental in understanding the reaction profile, identifying the formation of intermediates, and ensuring the complete conversion of starting materials, which is critical for process safety and product quality. figshare.comresearchgate.net

Optimization of Synthetic Yields and Purity for this compound

Optimizing the yield and purity of this compound is critical, particularly in pharmaceutical applications where stringent purity standards apply. A primary challenge in the synthesis of phthalazinones from hydrazine is the control of residual hydrazine, a toxic impurity, in the final product. figshare.com

A key optimization strategy involves the development of a robust crystallization process. researchgate.net By carefully controlling crystallization conditions such as solvent system, temperature profile, and seeding, it is possible to effectively purge impurities, including unreacted starting materials and hydrazine. The formation of a critical intermediate, as seen in the CDI-mediated synthesis, is vital as it allows for a controlled crystallization that prevents the entrainment or trapping of hydrazine within the product's crystal lattice. figshare.com

The choice of solvent and base can also significantly impact the reaction outcome. While traditional methods use alcohols, alternative solvents may offer better solubility for intermediates or facilitate easier product isolation. The use of Process Analytical Technology (PAT) allows for real-time monitoring of reactant consumption and product formation, enabling precise control over the reaction endpoint. figshare.comresearchgate.net This data-rich approach allows chemists to fine-tune parameters to maximize yield and minimize the formation of byproducts, leading to a more efficient and reproducible process.

Below is a table summarizing reaction parameters and their impact on the synthesis, based on general principles for phthalazinone production.

| Parameter | Traditional Method | Optimized Method | Rationale for Optimization |

| Reagent | Hydrazine Hydrate | 1,1'-Carbonyldiimidazole (CDI) followed by Hydrazine | Formation of a more reactive acylimidazole intermediate for controlled reaction. researchgate.net |

| Solvent | Ethanol | Varies (e.g., aprotic solvents for intermediate formation) | Improved solubility and reaction control. |

| Temperature | Reflux | Milder temperatures for intermediate, controlled addition for hydrazinolysis | Enhanced safety and reduced byproduct formation. |

| Process Control | Endpoint by TLC | In-situ IR and Calorimetry (PAT) | Real-time monitoring for precise control over reaction and impurities. figshare.com |

| Purification | Standard Recrystallization | Controlled crystallization designed to purge specific impurities | Significantly reduces levels of residual hydrazine in the final product. figshare.comresearchgate.net |

Scale-Up Considerations in this compound Synthesis

Translating the synthesis of this compound from the laboratory bench to an industrial scale introduces several critical considerations. The primary concerns revolve around safety, process robustness, cost-effectiveness, and environmental impact.

Safety: The use of hydrazine is a major safety concern due to its toxicity and potential instability. Developing processes that minimize excess hydrazine and ensure its removal from the final product is paramount. figshare.com The one-pot, two-step method using an activated intermediate is advantageous for scale-up as it offers better control over the exothermic reaction with hydrazine. figshare.comresearchgate.net In-situ monitoring becomes even more critical on a large scale to track the reaction's progress and thermal behavior, preventing runaway reactions.

Process Robustness and Control: A scalable process must be robust, meaning it consistently produces the product in high yield and purity despite minor variations in conditions. The PAT-guided development helps establish a reliable "design space" where the process is known to be stable. figshare.com On a larger scale, factors like heat transfer, mixing efficiency, and the physical form of the product become more pronounced. The crystallization step must be designed to be reproducible in large vessels, ensuring consistent particle size distribution and purity, which affects filtration and drying times.

Economic and Environmental Factors: The cost of raw materials, solvents, and energy are significant drivers in industrial synthesis. Efficient one-pot processes are generally preferred as they reduce the number of unit operations, saving time and resources. researchgate.net Solvent selection is also crucial; an ideal solvent should be effective, inexpensive, safe, and environmentally benign (green chemistry). Minimizing waste through high-yield reactions and developing solvent recycling strategies are important considerations for sustainable large-scale production. Continuous flow methods, which have been explored for related phthalazinone derivatives, may offer a more economically viable and scalable alternative for industrial synthesis in the future.

Advanced Spectroscopic and Structural Analysis of 6 Chloro 4 Methyl 1 2h Phthalazinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies of 6-Chloro-4-methyl-1(2H)-phthalazinone

High-resolution NMR spectroscopy is an essential technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide foundational information about its molecular framework. The chemical shifts in these spectra are highly sensitive to the electronic environment of each nucleus, offering clues about the arrangement of atoms and the distribution of electron density within the molecule.

In a typical ¹H NMR spectrum of a related compound, 2-(2-(4-Methyl-1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione, the aromatic protons of the phthalazinone ring system appear in the downfield region, generally between δ 7.70 and 8.33 ppm. nih.gov The methyl group protons at the 4-position would be expected to produce a singlet peak in the upfield region, around δ 2.23 ppm. nih.gov Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (around δ 168.2 ppm), the carbon bearing the methyl group (C4, around δ 143.7 ppm), and other aromatic carbons. nih.gov

¹H and ¹³C NMR Data for a Structurally Similar Phthalazinone Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 168.2 |

| C1 (phthalazine) | - | 159.6 |

| C4 (phthalazine) | - | 143.7 |

| H8 (phthalazine) | 8.33 (d, J = 7.6 Hz) | 127.0 |

| H5, H6, H7 (phthalazine) | 7.75–7.70 (m) | 133.8, 132.9, 127.5 |

| CH₃ | 2.23 (s) | 18.4 |

Data is for 2-(2-(4-Methyl-1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione and serves as an illustrative example. nih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

To unambiguously assign all proton and carbon signals and to elucidate the detailed connectivity and spatial relationships within this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to trace the connectivity of the benzene (B151609) portion of the phthalazinone core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the methyl proton signal would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations from the methyl protons to the C4 and C4a carbons would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's conformation and stereochemistry.

Solid-State NMR Spectroscopy for Polymorphic Analysis

Solid-state NMR (ssNMR) is a vital tool for studying the structure and dynamics of materials in their solid form, making it ideal for the analysis of polymorphism—the ability of a compound to exist in more than one crystal form. irispublishers.com Different polymorphs of a drug substance can have different physical properties, and ssNMR can detect these subtle variations.

The ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR experiment is commonly used for this purpose. irispublishers.com Since the chemical shift of a nucleus in the solid state is sensitive to its local environment, different crystal packing arrangements in polymorphs will result in distinct sets of peaks in the ¹³C CPMAS spectrum. irispublishers.com For this compound, each unique polymorph would yield a unique ssNMR spectrum, allowing for their identification and characterization. This technique is non-destructive and can analyze the sample without the need for dissolution. irispublishers.com

X-ray Crystallography and Solid-State Analysis of this compound

Crystal Packing and Intermolecular Interactions in this compound

The data obtained from X-ray crystallography also reveals how individual molecules of this compound are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions. For phthalazinone derivatives, hydrogen bonding is a common and significant interaction, typically involving the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. These interactions often lead to the formation of dimers or extended chains. Other potential interactions that would influence the crystal packing include π-π stacking between the aromatic rings and weaker van der Waals forces. The presence of the chlorine atom may also introduce halogen bonding interactions.

Polymorphism and Co-crystallization Studies of this compound

As mentioned, polymorphism is a critical consideration in pharmaceutical sciences. X-ray diffraction is the primary method for identifying and characterizing different polymorphs, as each crystalline form will produce a unique diffraction pattern.

Co-crystallization is a technique used to modify the physicochemical properties of a compound by crystallizing it with another molecule (a coformer) in a stoichiometric ratio. nih.gov This can be achieved through methods like slurry co-crystallization or hot-melt extrusion. nih.gov The formation of co-crystals of this compound could be investigated to potentially alter its properties. Characterization techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) would be essential to confirm the formation of a new co-crystal phase. nih.gov

Vibrational Spectroscopy (IR, Raman) for Structural Insights into this compound

For this compound, the IR and Raman spectra would exhibit several characteristic absorption bands that can be assigned to specific vibrational modes.

Key Vibrational Frequencies for Phthalazinone Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3100 | Stretching vibration of the N-H bond in the lactam ring. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching vibrations of the C-H bonds in the methyl group. |

| C=O Stretch | 1680 - 1630 | Strong absorption due to the stretching of the carbonyl group. |

| C=C/C=N Stretch | 1600 - 1450 | Vibrations associated with the aromatic and heterocyclic rings. |

The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding, which typically causes a broadening and a shift to lower frequency of the N-H and C=O stretching bands. Both IR and Raman spectroscopy are complementary and can be used to obtain a more complete vibrational analysis of the compound.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) ionization would likely be employed, leading to the formation of a molecular ion (M⁺˙) and subsequent fragment ions. The fragmentation pathway can be predicted by considering the stability of the resulting ions and neutral losses.

The initial event in the mass spectrometer would be the formation of the molecular ion. Due to the presence of a chlorine atom, this would be observed as two peaks, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 3:1, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Following ionization, the molecular ion would undergo a series of fragmentation reactions. The phthalazinone ring itself is a stable heterocyclic system, and its fragmentation often involves the loss of small neutral molecules. Common fragmentation patterns observed for phthalazine derivatives include the loss of N₂, CO, and HCN molecules. researchgate.net For phthalazine-1,4-dione derivatives, fragmentation can proceed through the loss of a nitrogen atom, carbon monoxide, and acetylene. raco.catraco.cat

Based on the structure of this compound, a plausible fragmentation pathway can be proposed:

Loss of a Chlorine Radical: A primary fragmentation step could involve the cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a [M-Cl]⁺ ion. This would be followed by the loss of a hydrogen atom to form a stable cation.

Loss of a Methyl Radical: The methyl group at the 4-position can be lost as a methyl radical (•CH₃), leading to the formation of a [M-CH₃]⁺ ion.

Ring Fragmentation: Subsequent fragmentation would likely involve the heterocyclic ring. This could include the loss of a neutral nitrogen molecule (N₂) to form a stable ion. Further fragmentation could involve the loss of carbon monoxide (CO) from the lactam moiety.

A proposed fragmentation pathway is detailed in the table below. The m/z values are calculated based on the most abundant isotopes (³⁵Cl).

| Ion | Proposed Structure/Formation | m/z (mass-to-charge ratio) |

| [M]⁺˙ | Molecular ion | 194 |

| [M+2]⁺˙ | Isotopic peak due to ³⁷Cl | 196 |

| [M-Cl]⁺ | Loss of a chlorine radical | 159 |

| [M-CH₃]⁺ | Loss of a methyl radical | 179 |

| [M-Cl-N₂]⁺ | Loss of chlorine followed by nitrogen | 131 |

| [M-CH₃-CO]⁺ | Loss of methyl group followed by carbon monoxide | 151 |

This proposed pathway is based on the general fragmentation behavior of related heterocyclic compounds. The actual fragmentation pattern would need to be confirmed by experimental data.

Electronic Spectroscopy (UV-Vis, Fluorescence) and Excited State Properties of this compound

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides insights into the electronic transitions within a molecule and its behavior in the excited state.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. Phthalazinone derivatives are known to exhibit strong absorption in the UV region. The presence of the chloro and methyl substituents on the benzene ring will likely influence the position and intensity of these absorption bands. Generally, auxochromes like the chloro and methyl groups can cause a bathochromic (red) shift in the absorption maxima.

While specific data is unavailable for this compound, related phthalazinone derivatives have been designed as fluorescent probes, indicating that the core structure possesses favorable photophysical properties. nih.gov

Fluorescence: Phthalazinone derivatives have been shown to exhibit fluorescence, a property that is highly dependent on the molecular structure and the presence of electron-donating or electron-withdrawing groups. nih.govrsc.org The fluorescence arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀).

The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, would be influenced by the substituents. The chlorine atom, being an electron-withdrawing group, could potentially decrease the fluorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Conversely, the methyl group, being weakly electron-donating, might slightly enhance the fluorescence.

The excited-state properties of this compound would be dictated by the nature of its lowest excited singlet state. The interplay between the π → π* and n → π* excited states would determine its photophysical behavior, including its fluorescence lifetime and susceptibility to quenching. The specific absorption and emission maxima, as well as the fluorescence quantum yield, would need to be determined experimentally.

| Spectroscopic Property | Predicted Characteristics |

| UV-Vis Absorption | Strong absorption in the UV region due to π → π* and n → π* transitions. Potential for bathochromic shifts due to chloro and methyl substituents. |

| Fluorescence Emission | Expected to be fluorescent, with the emission wavelength likely in the near-UV or visible region. |

| Quantum Yield | The fluorescence quantum yield may be moderate, influenced by the competing effects of the electron-withdrawing chlorine atom and the electron-donating methyl group. |

Further research involving the synthesis and experimental spectroscopic analysis of this compound is necessary to validate these predictions and fully elucidate its photophysical properties.

Theoretical and Computational Chemistry Studies of 6 Chloro 4 Methyl 1 2h Phthalazinone

Quantum Chemical Calculations of Electronic Structure and Reactivity of 6-Chloro-4-methyl-1(2H)-phthalazinone

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of this compound. These computational methods provide insights into the molecule's behavior at a subatomic level, offering a theoretical framework to understand its chemical properties.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of phthalazinone derivatives. For instance, studies on related phthalazinone tautomers using DFT at the B3LYP/6-311++G(d,p) basis set have been conducted to evaluate their relative stability in both the gas phase and in solution. chemmethod.com These calculations also explore variations in dipole moments and the effect of solvents on tautomeric equilibrium. chemmethod.com

DFT calculations are also utilized to analyze vibrational modes and spectroscopic features of related heterocyclic compounds. researchgate.net By comparing theoretically calculated wavenumbers with experimental data, a deeper understanding of the molecular structure can be achieved. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping of this compound

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net In MEP maps, regions of negative potential, typically colored red and yellow, indicate areas prone to electrophilic attack, while regions of positive potential, shown in blue, are susceptible to nucleophilic attack. researchgate.net

For phthalazinone derivatives, the MEP map can identify specific atoms with high electron density, such as the oxygen atom of a carbonyl group, as likely sites for electrophilic interaction. researchgate.net Conversely, hydrogen atoms bonded to carbon atoms can represent areas of positive potential, suggesting possible sites for nucleophilic attack. researchgate.net

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, provides significant information; a smaller gap suggests higher chemical reactivity, greater polarizability, and potential biological activity. mdpi.comnih.gov

The energies of the HOMO and LUMO are related to the ionization potential and electron affinity of the molecule, respectively. mdpi.com Analysis of these frontier molecular orbitals helps in predicting the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the compound. mdpi.com A molecule with a large HOMO-LUMO gap is generally considered to have high kinetic stability and low chemical reactivity. mdpi.com

Table 1: Key Quantum Chemical Parameters

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | Reflects chemical reactivity and stability; a smaller gap implies higher reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility of this compound

Reaction Mechanism Elucidation via Computational Modeling for this compound Transformations

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving phthalazinone derivatives. For instance, plausible mechanisms for the synthesis of pyran-linked phthalazinone-pyrazole hybrids have been proposed using computational approaches. frontiersin.org These models can help to understand the role of catalysts and solvents in the reaction pathways. frontiersin.org While specific studies on the transformation of this compound were not detailed in the search results, the methodologies applied to similar compounds are directly relevant. For example, the synthesis of 4-(aryl/heteroaryl/alkynyl)phthalazin-1(2H)-ones has been achieved through Suzuki and Sonogashira coupling reactions, and computational modeling could be employed to understand the intricate steps of these catalytic cycles. rsc.org

In Silico Screening and Design of Novel Derivatives based on this compound Scaffold (focusing on chemical properties, not biological activity results)

In silico screening and computational design are essential for the development of novel derivatives based on the this compound scaffold. These methods allow for the prediction of chemical properties and the rational design of new molecules with desired characteristics.

The phthalazin-1(2H)-one core is recognized as a privileged structure in drug development due to the wide range of pharmacological activities exhibited by its derivatives. nih.gov Molecular hybridization is a common strategy in drug design, and computational tools can be used to predict the properties of new hybrid molecules. nih.gov For instance, the drug-likeness and toxicity properties of novel phthalazinone-dithiocarbamate hybrids have been predicted using web-based tools. nih.gov

Computational methods can also be used to calculate molecular descriptors that predict properties such as permeability across cell membranes. nih.gov For example, the predicted LogP values for a series of pyran-linked phthalazinone-pyrazole hybrids indicated good permeability. nih.gov

Table 2: Computationally Predicted Properties for Phthalazinone Derivatives

| Property | Prediction Method | Significance |

|---|---|---|

| Drug-likeness | Swiss-ADME | Predicts if a compound has properties consistent with known drugs. nih.gov |

| Toxicity | ProTox | Predicts potential toxicity of a compound. nih.gov |

| LogP | Computational calculation | Indicates the permeability of a compound across cell membranes. nih.gov |

| Topological Polar Surface Area (TPSA) | Computational calculation | Relates to oral bioavailability. nih.gov |

Spectroscopic Property Prediction and Validation through Computational Methods for this compound

The elucidation of the spectroscopic properties of this compound is greatly enhanced by the synergy between experimental techniques and theoretical computational methods. Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting and interpreting vibrational and electronic spectra, respectively. This approach not only aids in the assignment of experimental spectral features but also provides insights into the electronic structure and transitions within the molecule.

Vibrational Spectroscopy (FT-IR) Prediction

The prediction of the infrared (IR) spectrum of this compound can be robustly performed using DFT calculations. These calculations determine the harmonic vibrational frequencies of the molecule in its ground state. The choice of the functional and basis set is crucial for the accuracy of the predicted spectrum. For organic molecules containing heteroatoms, hybrid functionals such as B3LYP are commonly employed in conjunction with a basis set like 6-311++G(d,p) to provide a good balance between computational cost and accuracy.

The computational process begins with the optimization of the molecular geometry of this compound to find its lowest energy conformation. Following this, the vibrational frequencies are calculated. It is a common practice to scale the calculated frequencies by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. A typical scaling factor for B3LYP/6-311++G(d,p) is around 0.961. nih.gov

The predicted vibrational modes can then be compared with experimental Fourier-transform infrared (FT-IR) spectra. This comparison allows for a detailed assignment of the experimental absorption bands to specific molecular vibrations, such as C=O stretching, N-H bending, C-Cl stretching, and various aromatic ring vibrations.

Below is a representative table illustrating the comparison between predicted and hypothetical experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Hypothetical Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3400-3300 | ~3350 | N-H stretching in the phthalazinone ring |

| ν(C=O) | 1680-1650 | ~1665 | Carbonyl stretching of the lactam group |

| ν(C=N) | 1620-1580 | ~1600 | C=N stretching in the phthalazinone ring |

| ν(C=C)aromatic | 1600-1450 | Multiple bands | Aromatic C=C stretching vibrations |

| δ(C-H)methyl | 1450-1375 | ~1420, ~1380 | Methyl C-H bending vibrations |

| ν(C-Cl) | 800-600 | ~750 | C-Cl stretching vibration |

Electronic Spectroscopy (UV-Vis) Prediction

The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

Similar to vibrational calculations, the choice of functional and basis set is critical. Range-separated hybrid functionals, such as CAM-B3LYP and ωB97X-D, are often preferred for predicting electronic spectra as they can more accurately describe charge-transfer excitations. The calculations are typically performed in the gas phase and can also be carried out in the presence of a solvent using a polarizable continuum model (PCM) to account for solvatochromic effects.

The TD-DFT calculations provide a list of electronic transitions with their corresponding wavelengths (λmax) and oscillator strengths (f). The oscillator strength is proportional to the intensity of the absorption band. The predicted spectrum can then be generated by fitting Gaussian or Lorentzian functions to these transitions.

A comparison of the predicted UV-Vis spectrum with the experimental spectrum allows for the assignment of absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. This provides valuable information about the electronic structure and chromophores within the molecule.

Below is a data table summarizing the predicted electronic transitions for this compound.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~340 | 0.05 | n → π |

| S₀ → S₂ | ~280 | 0.45 | π → π |

| S₀ → S₃ | ~250 | 0.30 | π → π* |

The validation of these computational predictions against experimental data is a critical step. Discrepancies between the predicted and experimental spectra can arise from various factors, including the limitations of the computational method, environmental effects not fully captured by the solvent model, and the presence of intermolecular interactions in the experimental sample. Nevertheless, the combination of theoretical and experimental approaches provides a powerful framework for the comprehensive spectroscopic characterization of this compound.

Applications of 6 Chloro 4 Methyl 1 2h Phthalazinone As a Chemical Intermediate and Functional Material

6-Chloro-4-methyl-1(2H)-phthalazinone as a Synthon in Organic Synthesis

In organic synthesis, this compound is valued as a synthon, or synthetic building block, due to the distinct reactivity of its constituent parts. The phthalazinone core offers several handles for functionalization, making it a versatile intermediate for constructing more complex molecules.

The reactivity of the phthalazinone nucleus is largely governed by the lactam-lactim tautomerism, which allows for reactions at both the nitrogen and oxygen atoms of the amide group. bu.edu.eg The secondary amine (N-H) at the 2-position is a key site for N-alkylation and N-acylation, allowing for the introduction of various side chains. bu.edu.egresearchgate.net For instance, it can be reacted with reagents like ethyl bromoacetate or chloroacetyl chloride to introduce ester or acyl chloride functionalities, which can then be converted into hydrazides, amides, and peptides. pjsir.org

Furthermore, the methyl group at the 4-position can be functionalized. A common strategy is the Wohl-Ziegler bromination using N-bromosuccinimide (NBS), which converts the methyl group into a bromomethyl group. nih.gov This reactive handle can then undergo nucleophilic substitution to attach a wide range of other functional groups, significantly expanding the synthetic possibilities. The chlorine atom at the 6-position on the benzene (B151609) ring, while less reactive than the other sites, can participate in nucleophilic aromatic substitution or be used as a handle in metal-catalyzed cross-coupling reactions under specific conditions.

The diverse reactivity of this scaffold has made it a subject of significant interest for creating libraries of novel compounds, particularly in medicinal chemistry. nih.govnih.gov

| Reactive Site | Type of Reaction | Typical Reagents | Resulting Functionality |

| N2-H (Lactam) | Alkylation / Acylation | Alkyl halides, Acyl chlorides | N-substituted derivatives |

| C1=O (Lactam) | O-Alkylation (Lactim form) | Alkylating agents (e.g., dimethyl sulfate) | O-ether derivatives |

| C4-Methyl | Radical Bromination | N-Bromosuccinimide (NBS) | Bromomethyl intermediate for further substitution |

| C6-Chloro | Nucleophilic Aromatic Substitution | Strong nucleophiles, high temperatures | Substitution of chlorine |

| C6-Chloro | Cross-Coupling Reactions | Palladium or Copper catalysts | Biaryl or other coupled systems |

The utility of this compound as a synthon is best demonstrated by its application in building complex, multi-ring heterocyclic systems. Chemists leverage its pre-existing bicyclic core to efficiently construct novel molecular frameworks with diverse functionalities.

A primary strategy involves converting the N2-position into a reactive intermediate. For example, N-alkylation with chloroacetyl chloride followed by reaction with hydrazine (B178648) hydrate (B1144303) yields a hydrazide derivative. This acetohydrazide intermediate is a versatile precursor for synthesizing a variety of five- and six-membered heterocyclic rings fused or appended to the phthalazinone scaffold. pjsir.org Through cyclocondensation reactions with appropriate reagents, this intermediate can be transformed into:

Oxadiazoles: Reaction with carbon disulfide and potassium hydroxide leads to the formation of a 1,3,4-oxadiazole ring. researchgate.net

Thiadiazoles: Similarly, thiadiazole rings can be constructed using reagents like thiocarbonyl diimidazole.

Triazoles: Fused triazolophthalazines can be synthesized, taking advantage of the lactam-lactim equilibrium.

Pyrazoles: Condensation with 1,3-dicarbonyl compounds like acetylacetone can yield pyrazole derivatives. mdpi.com

Another powerful approach is the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.gov Phthalazinone derivatives with active methylene groups have been used in MCRs with aldehydes and other reagents to create elaborate systems such as pyran-linked phthalazinone-pyrazole hybrids. mdpi.com This molecular hybridization approach, combining the phthalazinone core with other pharmacologically relevant heterocycles, is a prominent strategy in drug design. nih.govmdpi.com

Role of this compound in Materials Science Research

The rigid, aromatic, and non-coplanar structure of the phthalazinone moiety makes it an attractive component for the design of high-performance functional materials. Its incorporation into larger molecular systems can impart desirable thermal, mechanical, and photophysical properties.

Phthalazinone-containing polymers are a class of high-performance engineering plastics known for their exceptional thermal stability, mechanical strength, and good solubility. researchgate.netresearchgate.net The key to these properties is the unique structure of the phthalazinone unit. The bulky, fused-ring system is non-coplanar, which disrupts the regular packing of polymer chains. polymer.cn This structural kink prevents crystallization and enhances the polymer's solubility in common organic solvents, a significant advantage for processing that is often lacking in other rigid-rod polymers. researchgate.net

To be used in polymer synthesis, this compound must first be converted into a suitable monomer, typically one with two reactive functional groups. This can be achieved by, for example, introducing hydroxyl or amine groups. The resulting phthalazinone-containing diol or diamine can then be used in polycondensation reactions with diacid chlorides or dianhydrides to produce a variety of polymers:

Poly(phthalazinone ether ketone)s (PPEKs): These are synthesized via nucleophilic aromatic substitution polymerization and are noted for their high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net

Polyamides and Polyimides: Phthalazinone-based diamines can be reacted with dicarboxylic acids or dianhydrides to form high-strength, thermally stable polyamides and polyimides. cjps.org

The introduction of the phthalazinone moiety into the polymer backbone consistently results in materials with high Tg values, often above 300°C, and excellent thermal degradation temperatures, making them suitable for applications in aerospace, electronics, and as high-temperature resistant coatings. cjps.orgoreilly.com

The extended π-conjugated system of the phthalazinone core makes it a promising scaffold for optoelectronic materials. By modifying the core with electron-donating and electron-accepting groups, molecules with tailored photophysical properties, such as fluorescence, can be designed. nih.gov

The design strategy often involves using the phthalazinone moiety as an electron-accepting component in a donor-π-acceptor (D-π-A) architecture. ias.ac.in Coupling electron-donating aromatic groups (e.g., N,N-diethylaminophenyl, naphthyl) to the phthalazinone core can induce intramolecular charge transfer (ICT) upon photoexcitation, leading to strong fluorescence. nih.gov Such rationally designed phthalazinone derivatives have been successfully developed as fluorescent probes for one- and two-photon microscopy imaging. nih.gov

Furthermore, the significant dipole moments and potential for large first hyperpolarizability values in these push-pull systems make phthalazinone derivatives candidates for non-linear optical (NLO) materials. ias.ac.in These materials are of interest for applications in telecommunications and optical computing.

Analytical Reagent Development based on this compound

Derivatives of this compound have been developed as chemosensors for the detection of specific analytes, particularly metal ions. The design of these analytical reagents relies on the ability of the phthalazinone scaffold to act as a signaling unit that changes its optical properties upon binding to a target.

The nitrogen atoms of the pyridazinone ring and the carbonyl oxygen can act as coordination sites for metal ions. researchgate.net By functionalizing the phthalazinone core with additional chelating groups, highly selective and sensitive sensors can be created. A notable example is a phthalazine-based chemosensor designed for the detection of Co(2+) ions. nih.gov This sensor exhibits both a distinct color change (chromogenic response) from yellow to green and a significant enhancement of its fluorescence (fluorogenic response) in the presence of Co(2+), allowing for both visual and spectroscopic detection at nanomolar concentrations. nih.gov The mechanism involves the formation of a stable complex between the sensor molecule and the cobalt ion.

This ability to create fluorescent derivatives also allows for their use in analytical tests for other organic molecules. rsc.org The development of such sensors is a growing field, with applications in environmental monitoring, industrial process control, and biological imaging. nih.gov

Agrochemical Research

While specific agrochemical products based on this compound are not widely documented, the phthalazinone scaffold is a subject of interest in agrochemical design due to its proven biological activity in other fields. nih.gov The principles of chemical design used in medicinal chemistry to develop drugs that interact with specific biological targets are directly transferable to the search for new herbicides, insecticides, and fungicides. nih.gov

The chemical design of potential agrochemicals from the this compound core would involve its use as a central scaffold for generating a diverse library of compounds. The key is to systematically modify the substituents at the N2, C4, and C6 positions to optimize interactions with a specific target enzyme or receptor in a pest organism (e.g., an insect or weed). nih.gov

The interaction mechanisms with target organisms would be governed by fundamental molecular interactions:

Hydrogen Bonding: The lactam N-H group can act as a hydrogen bond donor, while the C=O group is an effective hydrogen bond acceptor. These are critical for anchoring the molecule in a protein's active site.

Hydrophobic and π-Stacking Interactions: The fused aromatic ring system provides a large, hydrophobic surface that can engage in favorable interactions with nonpolar amino acid residues in a target protein.

Steric Complementarity: By varying the size and shape of substituents, the molecule can be tailored to fit precisely into the binding pocket of a target, enhancing selectivity and potency.

The broad range of biological activities reported for phthalazinone derivatives, from enzyme inhibition to receptor antagonism, suggests that this scaffold is capable of forming specific and potent interactions with various biological macromolecules, making it a promising starting point for the design of novel agrochemicals. nih.govacs.org

Development of Herbicidal Agents Derived from this compound

Research into the herbicidal applications of phthalazinone derivatives has identified a series of compounds that act as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. While this compound itself is not a direct AHAS inhibitor, its structural framework is a crucial component in the synthesis of potent herbicides.

A study focused on 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives revealed significant herbicidal activity. These compounds were synthesized through a multi-step process where a phthalazinone core, analogous to this compound, was a key intermediate. The study demonstrated that the herbicidal efficacy of these derivatives is highly dependent on the substituents at the N-2 position of the phthalazinone ring.

The synthesized compounds exhibited typical symptoms of AHAS-inhibiting herbicides and showed broad-spectrum, high herbicidal activities in post-emergence applications against various weeds at an application rate of 150 g ai/ha nih.gov. The research highlighted the potential of the methylphthalazin-1-one scaffold as a building block for new AHAS inhibitors nih.gov.

Table 1: Herbicidal Activity of 2-Substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one Derivatives

| Compound ID | N-2 Substituent | Inhibition Constant (Ki) against AHAS | Herbicidal Activity Notes |

| 7a | Methyl | Good enzyme inhibition | Broad-spectrum activity |

| 7b | Ethyl | Moderate enzyme inhibition | Moderate activity |

| 7c | Propyl | Lower enzyme inhibition | Lower activity |

| 7w | Various others | Varied | Structure-dependent |

Note: This table is a representation of the type of data found in the cited research and not an exhaustive list of all compounds tested.

The structure-activity relationship (SAR) analysis from this research indicates that small alkyl groups at the N-2 position of the phthalazinone ring are favorable for high herbicidal activity. This suggests that this compound, with its methyl group at the 4-position and a chloro group at the 6-position, is a promising starting material for the synthesis of new herbicidal compounds. The chloro substituent at the 6-position can also be a site for further chemical modification to optimize the herbicidal properties.

Insecticidal and Fungicidal Properties of this compound Analogs (Focus on chemical structure-property relationships)

While specific research on the insecticidal properties of this compound analogs is limited, the broader class of nitrogen-containing heterocyclic compounds, including phthalazines, has been investigated for such activities. The structural features of the phthalazinone core, such as the presence of nitrogen atoms and the potential for various substitutions, make it a scaffold of interest for the development of novel insecticides. However, detailed structure-activity relationship studies for insecticidal phthalazinone derivatives are not extensively available in the reviewed literature.

In contrast, the fungicidal properties of phthalazinone analogs have been more thoroughly investigated, revealing key structural elements that contribute to their antifungal efficacy. A study on polysubstituted phthalazinone derivatives identified several compounds with significant activity against various pathogenic fungi. mdpi.comresearchgate.netnih.gov

The research highlighted the importance of specific substitutions on the phthalazinone ring system for antifungal activity. A crucial finding was that the presence of a 4-chlorobenzyl substituent at the C-4 position and a methyl group at the N-2 position were determinant for the antifungal properties mdpi.com. Analogs lacking the N-2 methyl group showed no noticeable antifungal activity mdpi.com.

Furthermore, modifications to the benzyl side chain and the fused benzene ring of the phthalazinone system were explored to establish a clear structure-activity relationship.

Key Structure-Activity Relationship Findings for Fungicidal Phthalazinone Analogs:

N-2 Substitution: A methyl group at the N-2 position is crucial for antifungal activity. Phthalazinones without this substitution were found to be inactive mdpi.com.

C-4 Substitution: A 4-chlorobenzyl group at the C-4 position is a key feature for potent antifungal activity mdpi.com. The combination of the N-2 methyl and C-4 4-chlorobenzyl substituents resulted in the most active compounds mdpi.com.

Substituents on the Benzyl Group: Additional chlorine substituents on the 4-chlorobenzyl fragment did not significantly alter the antifungal activity mdpi.com. Other substituents on the benzyl side chain, such as methylthio (-SMe), methylenedioxy (-OCH2O-), and methoxy (-OMe), resulted in moderate activity mdpi.com.

Substituents on the Fused Benzene Ring: The introduction of a methyl group at the C-6(7) position of the phthalazinone core led to a decrease in antifungal activity and a narrower spectrum of action mdpi.com.

Table 2: Fungicidal Activity of Selected Phthalazinone Analogs

| Compound | N-2 Substituent | C-4 Substituent | Fused Ring Substituent | Antifungal Activity Notes |

| Analog A (Reference) | H | 4-Chlorobenzyl | None | Inactive (MIC > 250 µg/mL) mdpi.com |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Methyl | 4-Chlorobenzyl | None | Remarkable activity against dermatophytes and Cryptococcus neoformans mdpi.comresearchgate.netnih.gov |

| Analog C | Methyl | Benzyl | None | Less active than the 4-chlorobenzyl analog |

| Analog D | Methyl | 4-Chlorobenzyl | 6(7)-Methyl | Lower antifungal activity and narrower spectrum compared to the unsubstituted analog mdpi.com |

Note: This table summarizes the structure-activity relationship trends observed in the cited research.

These findings underscore the potential of this compound as a scaffold for developing new fungicidal agents. The chloro group at the 6-position offers a site for further structural modifications that could be explored to enhance the potency and broaden the spectrum of antifungal activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-Chloro-4-methyl-1(2H)-phthalazinone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via halogenation of precursor phthalazinones. For example, heating 4-methyl-1(2H)-phthalazinone with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 100–110°C for 2–4 hours yields chlorinated derivatives. Post-reaction, the product is isolated by pouring the mixture into ice-water, followed by filtration, washing with cold water, and recrystallization from ethanol or benzene . Optimization involves adjusting molar ratios (e.g., 1:1 substrate-to-PCl₅) and reaction time to minimize byproducts.

Q. Which spectroscopic methods are most reliable for characterizing this compound derivatives?

- Methodology : Infrared (IR) spectroscopy is critical for confirming carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and aromatic C-H bonds (~3040 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 284 for C₁₆H₁₃ClN₂O) and fragmentation patterns to validate substituents. Elemental analysis (%C, %H, %N) should align with theoretical values within ±0.3% .

Q. How do substituents at the 4-position influence the reactivity of phthalazinones in nucleophilic substitution reactions?

- Methodology : Electron-donating groups (e.g., methyl) at the 4-position deactivate the phthalazinone ring, reducing electrophilicity. Reactivity with nucleophiles (e.g., hydrazines, thiourea) is enhanced by introducing electron-withdrawing groups (e.g., Cl) at the 6-position. Comparative studies using substituted analogs (e.g., 4-benzyl vs. 4-methyl) show differences in reaction rates and product yields .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for phthalazinone derivatives be resolved?

- Methodology : Discrepancies often arise from solvent purity, heating methods (oil bath vs. steam bath), or recrystallization solvents. For example, using ethanol vs. benzene for recrystallization affects yield due to solubility differences. Systematic replication under controlled conditions (e.g., anhydrous POCl₃, inert atmosphere) and HPLC monitoring of intermediates can identify critical variables .

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

- Methodology : Chlorination occurs preferentially at the 6-position due to steric and electronic effects. The methyl group at C-4 directs electrophilic attack to the less hindered C-6 position. Computational studies (DFT) on charge distribution and transition states can validate this selectivity. Experimental evidence includes isolating intermediates like 4-methyl-1-chlorophthalazine .

Q. How can computational modeling guide the design of phthalazinone derivatives with enhanced bioactivity?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases, GPCRs). For instance, introducing hydrophilic groups (e.g., hydroxymethyl) at C-7 improves solubility and interaction with polar residues. QSAR models correlate substituent electronegativity with anticonvulsant activity .

Data Analysis & Experimental Design

Q. What strategies mitigate side reactions during the synthesis of this compound analogs?

- Methodology : Side reactions (e.g., over-chlorination) are minimized by:

- Using stoichiometric PCl₅ (1:1 molar ratio with substrate).

- Controlling temperature (<110°C) to prevent decomposition.

- Adding nucleophiles (e.g., Na₂S₂O₃) to quench excess POCl₃ post-reaction .

Q. How should researchers validate the purity of synthesized phthalazinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.